molecular formula C17H23N3O3 B3090555 Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate CAS No. 1212138-24-3

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate

Cat. No.: B3090555
CAS No.: 1212138-24-3
M. Wt: 317.4
InChI Key: LPBFBCYQVFFAPX-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) . These enzymes play crucial roles in the biosynthesis of nucleotides and amino acids, which are essential for cell growth and replication.

Mode of Action

The compound interacts with its targets (DHFR and DHPS) by binding to their active sites, thereby inhibiting their action . This inhibition disrupts the normal biochemical processes within the cell, leading to a halt in cell growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway . By inhibiting DHFR and DHPS, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and amino acids. This disruption in the pathway leads to a deficiency in these essential biomolecules, affecting various downstream processes such as DNA replication and protein synthesis.

Pharmacokinetics

The compound’stert-butyl group is known for its unique reactivity pattern, which may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action include a halt in cell growth and replication due to the disruption of nucleotide and amino acid synthesis. This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s tert-butyl group is known to be stable under various conditions, which may enhance the compound’s stability and efficacy .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBFBCYQVFFAPX-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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